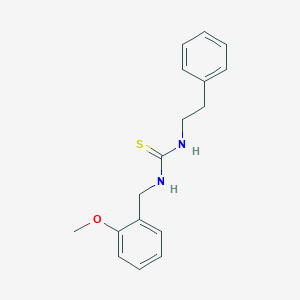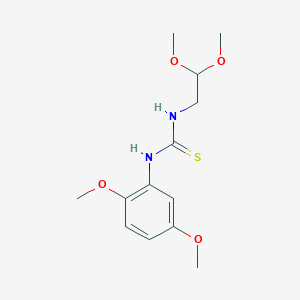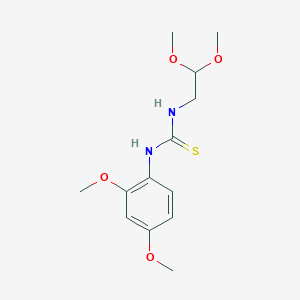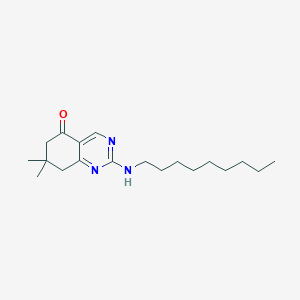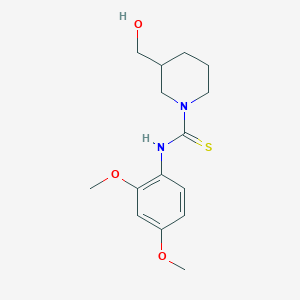![molecular formula C27H30N2O3S B215843 N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide, commonly known as DMHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of DMHP is not fully understood. However, it has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMHP has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects
DMHP has been shown to have various biochemical and physiological effects, including antipsychotic, antidepressant, anticancer, and neuroprotective effects. DMHP has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and calcium channels. DMHP has also been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
DMHP has several advantages for lab experiments, including its unique structure, high affinity for the sigma-1 receptor, and potential as a scaffold for the design of new drugs. However, DMHP has several limitations, including its low solubility in water and potential toxicity.
将来の方向性
There are several future directions for the study of DMHP. One direction is the development of new DMHP derivatives with improved pharmacological properties. Another direction is the study of the mechanism of action of DMHP and its potential as a drug lead compound for the treatment of various diseases. Additionally, the study of the sigma-1 receptor and its role in various physiological processes is an area of active research that could lead to new insights into the pharmacological effects of DMHP.
合成法
DMHP has been synthesized using various methods, including the reaction of 1-(2,4-dimethoxyphenyl)piperidin-4-ol with diphenylmethyl chloride followed by reaction with thiourea. Another method involves the reaction of 1-(2,4-dimethoxyphenyl)piperidin-4-ol with diphenylmethyl bromide followed by reaction with thiourea. The yield of DMHP using these methods ranges from 40% to 80%.
科学的研究の応用
DMHP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMHP has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. DMHP has also been shown to have potential antipsychotic and antidepressant effects.
In pharmacology, DMHP has been studied for its potential as a drug lead compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DMHP has been shown to have potential anticancer activity by inhibiting the growth of cancer cells. DMHP has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In medicinal chemistry, DMHP has been studied for its potential as a scaffold for the design of new drugs. DMHP has a unique structure that can be modified to create new compounds with improved pharmacological properties.
特性
製品名 |
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
|---|---|
分子式 |
C27H30N2O3S |
分子量 |
462.6 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C27H30N2O3S/c1-31-23-13-14-24(25(19-23)32-2)28-26(33)29-17-15-22(16-18-29)27(30,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,22,30H,15-18H2,1-2H3,(H,28,33) |
InChIキー |
ULCHUAYMSNTJHW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)


